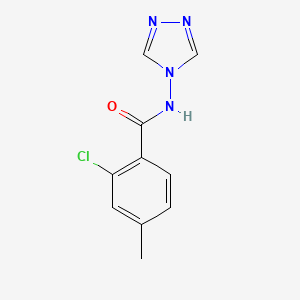![molecular formula C19H22N2O2 B5864436 N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide, also known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in many biological processes.
Mécanisme D'action
N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide inhibits the activity of ALDH by binding to the enzyme's active site. ALDH is responsible for the oxidation of aldehydes to carboxylic acids, a process that generates NADH, a coenzyme that is critical for many metabolic pathways. This compound binds to the active site of ALDH and prevents the enzyme from carrying out this reaction, leading to a decrease in NADH levels.
Biochemical and Physiological Effects
The inhibition of ALDH by this compound has several biochemical and physiological effects. ALDH is involved in the metabolism of many endogenous and exogenous compounds, and its inhibition can lead to the accumulation of toxic metabolites. This compound has been shown to increase the sensitivity of cancer cells to chemotherapy by inhibiting ALDH, which can lead to the accumulation of toxic metabolites and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it a valuable tool for studying the function of ALDH. However, this compound has some limitations as well. It is not selective for ALDH isoforms and can inhibit other enzymes that have a similar active site. Additionally, the inhibition of ALDH by this compound can lead to the accumulation of toxic metabolites, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide. One area of interest is the development of more selective ALDH inhibitors that do not have off-target effects. Another area of interest is the study of the role of ALDH in stem cell biology. ALDH has been identified as a marker for stem cells, and the inhibition of ALDH by this compound has been shown to affect stem cell differentiation and self-renewal. Further research in this area could lead to new insights into the mechanisms of stem cell biology and the development of new therapies for regenerative medicine.
Méthodes De Synthèse
The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with diethylamine to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide has been extensively used in scientific research to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. This compound has been shown to inhibit the activity of ALDH in a dose-dependent manner, making it a valuable tool for studying the function of this enzyme.
Propriétés
IUPAC Name |
N-[4-(diethylcarbamoyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-10-12-17(13-11-16)20-18(22)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDTWOHLVGKHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)


![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)


![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)
![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5864429.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5864433.png)

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)